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Compound of Interest

Compound Name:
2-Chloro-6-methyl-5-

phenylnicotinonitrile

Cat. No.: B161604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature
The compound with the common name 2-Chloro-6-methyl-5-phenylnicotinonitrile is

systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as

2-Chloro-6-methyl-5-phenylpyridine-3-carbonitrile.

Synonyms:
2-Chloro-5-phenyl-6-methylpyridine-3-carbonitrile[1]

2-chloro-3-cyano-6-methyl-5-phenylpyridine[2]

This molecule is a substituted pyridine derivative, featuring a chloro, a methyl, and a phenyl

group, in addition to the defining nitrile functional group.

Physicochemical Properties
A summary of the key physicochemical properties for 2-Chloro-6-methyl-5-
phenylnicotinonitrile is provided in the table below. These properties are essential for

understanding the compound's behavior in various experimental and physiological settings.
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Property Value Source

CAS Number 10176-63-3 ChemScene[1]

Molecular Formula C₁₃H₉ClN₂ ChemScene[1]

Molecular Weight 228.68 g/mol ChemScene[1]

Melting Point 134-135 °C PrepChem[2]

Topological Polar Surface Area

(TPSA)
36.68 Å² ChemScene[1]

LogP (octanol-water partition

coefficient)
3.5821 ChemScene[1]

Hydrogen Bond Acceptors 2 ChemScene[1]

Hydrogen Bond Donors 0 ChemScene[1]

Rotatable Bonds 1 ChemScene[1]

Synthesis Protocol
A detailed experimental protocol for the synthesis of 2-Chloro-6-methyl-5-
phenylnicotinonitrile has been reported, starting from 3-cyano-6-methyl-5-phenyl-1H-pyridin-

2-one.

Materials:
3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one (100.34 g)

Phenylphosphonic dichloride (C₆H₅POCl₂) (192 ml)

Ice water

Ether

Hexane

15% aqueous potassium bicarbonate solution
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Procedure:
A mixture of 100.34 g of 3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one and 192 ml of

phenylphosphonic dichloride is heated to a temperature of 160-170°C.[2]

The reaction mixture is maintained at this temperature for approximately 16 hours.[2]

After the reaction period, the mixture is cooled and then carefully poured into ice water.[2]

The resulting solid product is collected by filtration and dried in a vacuum oven.[2]

The dried solid is then extracted with ether.[2]

The ether solution is concentrated, and the residue is washed with hexane.[2]

The washed residue is subsequently extracted with 300 ml of a 15% aqueous potassium

bicarbonate solution.[2]

The resulting solid is dried in a vacuum oven to yield 92.71 g (85% yield) of 2-chloro-3-

cyano-6-methyl-5-phenylpyridine (2-Chloro-6-methyl-5-phenylnicotinonitrile), with a

melting point of 134-135°C.[2]

Experimental Workflow Diagram:
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Synthesis workflow for 2-Chloro-6-methyl-5-phenylnicotinonitrile.

Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity of 2-Chloro-
6-methyl-5-phenylnicotinonitrile or its involvement in any specific signaling pathways. The
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search of scientific literature and chemical databases did not yield any studies investigating its

pharmacological effects or mechanism of action.

It is worth noting that structurally related compounds, such as certain substituted thiazole-5-

carboxamides, have been identified as potent Src/Abl kinase inhibitors with antitumor activity.

[3] Additionally, other nicotinic acid derivatives have been explored for a range of biological

activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. However,

these findings on analogous structures cannot be directly extrapolated to 2-Chloro-6-methyl-5-
phenylnicotinonitrile without dedicated experimental investigation.

Conclusion
This technical guide provides a comprehensive overview of the current knowledge on 2-
Chloro-6-methyl-5-phenylnicotinonitrile. While its chemical identity, properties, and a

detailed synthesis protocol are well-defined, its biological profile remains uncharacterized. For

researchers in drug discovery and development, this compound could represent a novel

scaffold for further chemical modification and biological screening, particularly given the diverse

activities observed in structurally related nicotinonitrile and substituted pyridine derivatives.

Future studies are warranted to elucidate its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b161604#2-chloro-6-methyl-5-phenylnicotinonitrile-
iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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